
(R)-叔丁基 2-甲基-4-氧代哌啶-1-甲酸酯
描述
“®-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate” is a chemical compound with the CAS Number: 852051-10-6 . It has a molecular weight of 247.29 and its IUPAC name is benzyl ®-2-methyl-4-oxopiperidine-1-carboxylate . It appears as a colorless to yellow sticky oil to semi-solid .
Molecular Structure Analysis
The InChI code for “®-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate” is 1S/C14H17NO3/c1-11-9-13(16)7-8-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/t11-/m1/s1 .Physical And Chemical Properties Analysis
“®-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate” is recommended to be stored sealed in dry conditions at 2-8°C .科学研究应用
Organic Synthesis
®-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate: is widely used in organic synthesis as a chiral building block. Its tert-butyl ester group is particularly valuable for introducing the tert-butoxycarbonyl (Boc) protecting group . This is crucial in peptide synthesis, where the Boc group protects the amine functionality during coupling reactions. The compound’s stability under acidic conditions allows for selective deprotection, making it an indispensable reagent in multi-step synthetic routes.
Material Science
The tert-butyl group in ®-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate can be used to modify the surface properties of materials . By attaching this group to polymers or surfaces, scientists can alter hydrophobicity, which is beneficial in creating materials with specific water-resistance or adhesion properties. This application is particularly relevant in the development of biomedical devices and coatings.
Flow Chemistry
Flow chemistry techniques utilize ®-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate for the efficient synthesis of tert-butyl esters . The compound’s reactivity is exploited in microreactor systems, where it undergoes rapid transformations under controlled conditions. This method enhances reaction efficiency and sustainability compared to traditional batch processes.
Biocatalysis
Lastly, the tert-butyl group’s unique reactivity pattern is explored in biocatalytic processes . Enzymes can selectively react with this group, leading to the development of novel biocatalysts. These enzymes can perform specific transformations that are challenging to achieve through chemical catalysis, opening new avenues in green chemistry.
安全和危害
属性
IUPAC Name |
tert-butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMYWQCBINPHBB-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)CCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648732 | |
| Record name | tert-Butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | |
CAS RN |
790667-43-5 | |
| Record name | tert-Butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

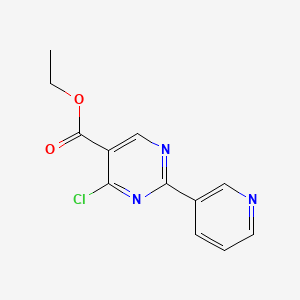

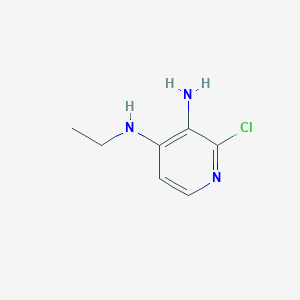
![2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1326441.png)
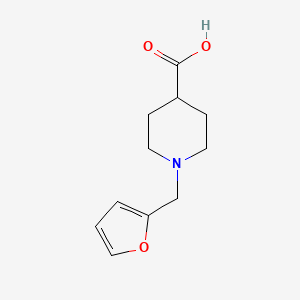
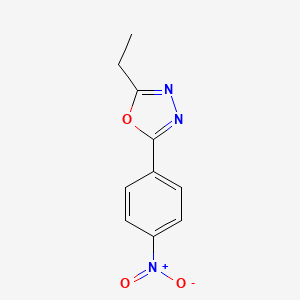


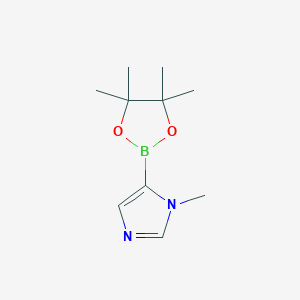
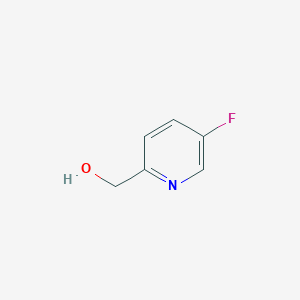

![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1326463.png)

![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1326467.png)